![molecular formula C10H16N2O3 B1615975 3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 882-67-7](/img/structure/B1615975.png)
3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Overview
Description
The compound “3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione” is a novel piperidine derivative . It is a part of the spiro[4.5]decanone series, which has been identified as a useful template for generating potent and selective 2OG oxygenase inhibitors .
Molecular Structure Analysis
The molecule contains a total of 31 bonds, including 16 non-H bonds, 2 multiple bonds, 2 rotatable bonds, and 2 double bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 secondary amine (aliphatic), 1 imide (-thio), and 1 hydroxyl group . The molecule consists of 15 Hydrogen atoms, 9 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms .Scientific Research Applications
Comprehensive Analysis of 3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione Applications
Delta Opioid Receptor Agonism: The compound has been identified as a novel chemotype for delta opioid receptor agonists. This application is significant in the development of treatments for neurological and psychiatric disorders, such as migraine and chronic pain . The compound’s selectivity and efficacy in engaging delta opioid receptors without the adverse effects associated with previous agonists make it a promising candidate for further drug development.
Anti-allodynic Efficacy: In preclinical models of inflammatory pain, the compound demonstrated anti-allodynic efficacy, meaning it could alleviate pain caused by stimuli that do not normally provoke pain . This application could lead to new pain management therapies, especially for conditions where pain perception is altered.
G-Protein Signaling Bias: This compound exhibits a slight bias towards G-protein signaling over beta-arrestin recruitment . This property is crucial because it suggests a lower risk of adverse effects like seizures and tachyphylaxis, which are more common in delta agonists that recruit beta-arrestin more effectively.
High-Throughput Screening Utility: The compound emerged from a high-throughput screening assay, highlighting its utility in discovering new receptor agonists . This application is valuable for pharmaceutical research and development, enabling the rapid identification of potential drug candidates.
Scaffold for Drug Development: The unique structure of this compound serves as a scaffold for developing new drugs . Its distinct chemotype compared to existing delta opioid agonists provides a new avenue for creating more effective and safer medications.
Computational Modeling and Simulation: The compound’s interaction with delta opioid receptors has been studied using computational modeling and molecular dynamics simulation . This application is important for understanding the binding mechanics and for predicting the behavior of similar compounds in the body.
Myelostimulatory Potential: Related derivatives of the compound have been evaluated as myelostimulators, which are agents that stimulate the production of blood cells . This application could be beneficial in treating conditions like anemia or in recovery from chemotherapy.
Prolyl Hydroxylase Domain Inhibition: Spiroconnected bicyclic hydantoins, a category to which this compound belongs, have been studied for their potential as prolyl hydroxylase domain (PHD) inhibitors . PHD inhibitors have applications in treating anemia and ischemic diseases by stabilizing hypoxia-inducible factors.
Future Directions
The spiro[4.5]decanone series, including “3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione”, has potential for expansion into both the substrate and 2OG binding pockets of the PHDs . This makes them amenable to the development of PHD selective and, more generally, 2OG oxygenase inhibitors . Therefore, future research could focus on exploring this potential and developing new types of PHD inhibitors with improved potency and selectivity .
properties
IUPAC Name |
3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c13-7-6-12-8(14)10(11-9(12)15)4-2-1-3-5-10/h13H,1-7H2,(H,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACNLYNLRKUQOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301007995 | |
Record name | 2-Hydroxy-3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]dec-1-en-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301007995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione | |
CAS RN |
882-67-7 | |
Record name | 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]dec-1-en-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301007995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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